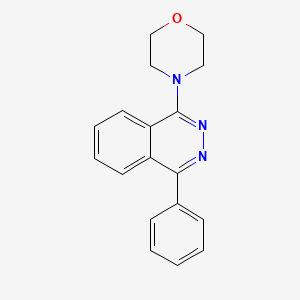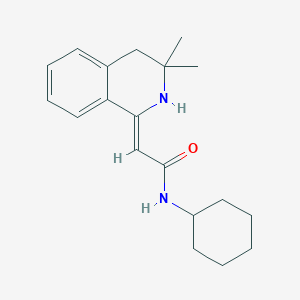
N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide is complex and multifaceted. It has been shown to activate various signaling pathways in cells, including the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. Additionally, N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide has been shown to inhibit the activity of various enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory enzymes and cytokines. Additionally, N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide has been shown to induce apoptosis (cell death) in cancer cells, thereby inhibiting their growth and progression. Moreover, N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide has been shown to increase the expression of antioxidant genes, which can help protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide is a synthetic compound, which means that it can be easily synthesized in the lab. However, one limitation of using N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide in lab experiments is that it can be toxic to cells at high concentrations, which can make it difficult to determine its therapeutic potential in vivo.
Future Directions
There are several future directions for the study of N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide. One potential direction is the development of new drugs based on the structure of N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide. Additionally, further research is needed to determine the optimal dosage and delivery method for N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide in humans. Moreover, the potential use of N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide in combination with other drugs for the treatment of various diseases should be explored. Finally, the potential use of N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide as a dietary supplement for the prevention of oxidative stress-related diseases should be investigated.
Synthesis Methods
N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide is synthesized through a multistep process that involves the reaction of a triterpenoid precursor with various reagents. The synthesis of N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide is a complex process that requires expertise in organic chemistry and specialized laboratory equipment.
Scientific Research Applications
N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of chronic inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Additionally, N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide has been shown to possess antioxidant properties, which may make it useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's disease. Moreover, N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)acetamide has been shown to possess anticancer properties, which make it a promising candidate for the development of new cancer drugs.
properties
IUPAC Name |
(2Z)-N-cyclohexyl-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-19(2)13-14-8-6-7-11-16(14)17(21-19)12-18(22)20-15-9-4-3-5-10-15/h6-8,11-12,15,21H,3-5,9-10,13H2,1-2H3,(H,20,22)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESRCJVMMOMODP-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)NC3CCCCC3)N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C(=O)NC3CCCCC3)/N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-cyclohexyl-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

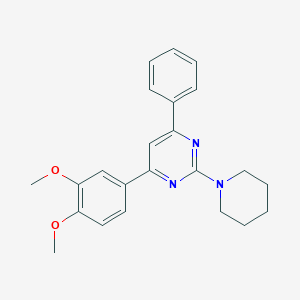
![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5917739.png)

![N~1~,N~1~-diethyl-N~4~-{2-[(isopropylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5917746.png)
![N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide](/img/structure/B5917748.png)
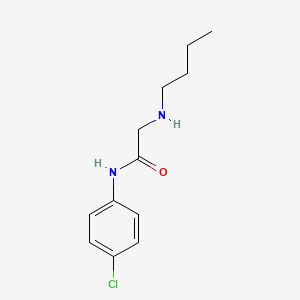
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
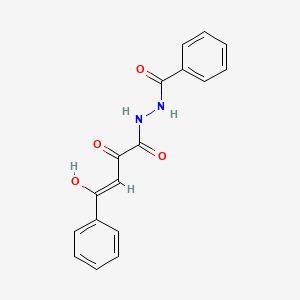
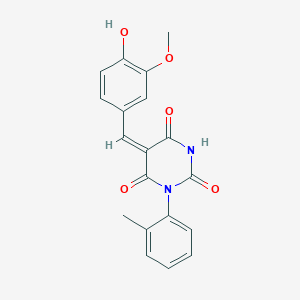
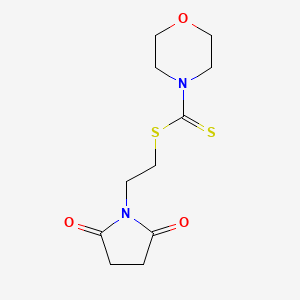
![2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5917795.png)
![phenyl 4-hydroxy-2-{[(2-methoxyphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5917799.png)
![dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)
